Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate
Brand Name: Vulcanchem
CAS No.: 646509-72-0
VCID: VC17339924
InChI: InChI=1S/C15H13ClN4O2S/c1-2-22-12(21)7-20-9-19-13-14(20)17-8-18-15(13)23-11-5-3-10(16)4-6-11/h3-6,8-9H,2,7H2,1H3
SMILES:
Molecular Formula: C15H13ClN4O2S
Molecular Weight: 348.8 g/mol

Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate

CAS No.: 646509-72-0

Cat. No.: VC17339924

Molecular Formula: C15H13ClN4O2S

Molecular Weight: 348.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate - 646509-72-0

Specification

CAS No. 646509-72-0
Molecular Formula C15H13ClN4O2S
Molecular Weight 348.8 g/mol
IUPAC Name ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate
Standard InChI InChI=1S/C15H13ClN4O2S/c1-2-22-12(21)7-20-9-19-13-14(20)17-8-18-15(13)23-11-5-3-10(16)4-6-11/h3-6,8-9H,2,7H2,1H3
Standard InChI Key NACJPIZBOSYPSQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1C=NC2=C1N=CN=C2SC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate belongs to the purine derivative class, featuring a nine-membered bicyclic purine system substituted at the 6-position with a 4-chlorophenylthio group and at the 9-position with an ethyl acetate side chain. The IUPAC name, ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate, systematically describes its substituents and bonding pattern. Its canonical SMILES notation, CCOC(=O)CN1C=NC2=C1N=CN=C2SC3=CC=C(C=C3)Cl, provides a precise representation of atomic connectivity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number646509-72-0
Molecular FormulaC15H13ClN4O2S\text{C}_{15}\text{H}_{13}\text{ClN}_4\text{O}_2\text{S}
Molecular Weight348.8 g/mol
InChI KeyNACJPIZBOSYPSQ-UHFFFAOYSA-N
PubChem CID477991

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate involves multi-step organic reactions, typically beginning with the functionalization of the purine core. Key steps include:

  • Purine Core Modification: Introduction of the 4-chlorophenylthio group at the 6-position via nucleophilic aromatic substitution, leveraging the electrophilic nature of the purine’s C6 position.

  • Acetate Side Chain Attachment: Alkylation at the N9 position using ethyl bromoacetate or analogous reagents to install the ethyl acetate moiety.

Reaction progress is monitored using thin-layer chromatography (TLC), with purification achieved through recrystallization or column chromatography. Yield optimization often requires precise control of reaction temperature and stoichiometry.

Structural Validation

Post-synthesis, the compound is characterized using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm proton environments and carbon frameworks, with characteristic shifts for the purine ring (δ 8.2–8.5 ppm for H-2 and H-8), ethyl acetate group (δ 1.3 ppm for CH3_3, δ 4.2 ppm for OCH2_2), and aromatic protons (δ 7.3–7.5 ppm).

  • Infrared (IR) Spectroscopy: Absorbance bands at ~1700 cm1^{-1} (C=O stretch), 1250 cm1^{-1} (C-O ester), and 690 cm1^{-1} (C-S stretch) validate functional groups.

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 348.8, consistent with the molecular formula .

Biological Activities and Mechanistic Insights

Antimicrobial Applications

The 4-chlorophenylthio group may enhance membrane permeability, enabling activity against Gram-negative pathogens. Related purine thioethers have demonstrated:

  • Type III Secretion System (T3SS) Inhibition: Disruption of bacterial virulence factors in Escherichia coli and Salmonella spp. at sub-MIC concentrations .

  • Synergy with Antibiotics: Enhanced efficacy of β-lactams and fluoroquinolones in multidrug-resistant strains .

Research Limitations and Future Directions

Knowledge Gaps

  • Pharmacokinetic Data: Absence of in vivo ADME (absorption, distribution, metabolism, excretion) studies limits translational potential.

  • Target Specificity: Off-target effects on purinergic receptors (e.g., P2X7) remain uncharacterized.

Recommended Studies

  • High-Throughput Screening: Profile the compound against kinase and receptor panels to identify primary targets.

  • X-Ray Crystallography: Resolve ligand-protein complexes to guide structure-based optimization.

  • Toxicology Assessments: Evaluate acute/chronic toxicity in rodent models prior to clinical trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator